4-Amino-3-hydroxynaphthalene-1-sulfonic acid
Overview
Description
4-Amino-3-hydroxynaphthalene-1-sulfonic acid is an aromatic amino-sulfonic acid derivative of aniline. It consists of a trifunctional monomer bearing three functional groups: an amino group (–NH2), a hydroxyl group (–OH), and a sulfonic acid group (–SO3H). The compound also contains two fused benzene rings, making it a naphthalene derivative .
Scientific Research Applications
4-Amino-3-hydroxynaphthalene-1-sulfonic acid has diverse applications in scientific research, including:
Mechanism of Action
Target of Action
1-Amino-2-naphthol-4-sulfonic acid, also known as 4-Amino-3-hydroxy-1-naphthalenesulfonic acid or 4-Amino-3-hydroxynaphthalene-1-sulfonic acid, is primarily used as an additive in the electrodeposition process . Its primary targets are the metal ions present in the plating electrolyte, where it influences the deposition of these ions on the electrode surface .
Mode of Action
The compound interacts with its targets through its sulfonate, amino, and naphthyl groups during electrodeposition . At concentrations below 600 ppm, it primarily acts through interfacial adsorption mechanisms, with N and O lone pairs adsorbing on the electrode surface, while the bulky naphthyl ring inhibits the formation of large-sized deposits . When the concentration exceeds 600ppm, complexation effects become dominant, competing with the complexation of ethylene glycol in the choline chloride electrolyte .
Biochemical Pathways
The compound affects the electrodeposition process, a key biochemical pathway in the formation of metal coatings . It influences the nucleation mode of the coatings, shifting the deposition nucleation mechanism from instantaneous to progressive with increasing concentration . This results in a denser coating with improved smoothness and brightness .
Pharmacokinetics
It is soluble in hot water, hot sodium bisulfite, and alkali solutions .
Result of Action
The action of 1-Amino-2-naphthol-4-sulfonic acid results in the formation of smoother and denser coatings during the electrodeposition process . It inhibits the formation of large-sized deposits and promotes the distribution of deposits on the coating surface in a fine and dense manner .
Action Environment
The action of 1-Amino-2-naphthol-4-sulfonic acid is influenced by environmental factors such as the concentration of the compound and the composition of the electrolyte . The compound’s efficacy in promoting smoother and denser coatings increases with its concentration . Additionally, its stability may be affected by exposure to air, as its solutions can quickly oxidize to form a brown substance when exposed to air .
Safety and Hazards
4-Amino-3-hydroxy-1-naphthalenesulfonic acid may cause respiratory irritation and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes in contact with skin, wash with plenty of soap and water. Wear protective gloves, protective clothing, eye protection, and face protection .
Future Directions
4-Amino-3-hydroxy-1-naphthalenesulfonic acid has potential applications in the preparation of naphthalenesulfonic acid derivatives and in the study of aromatic sulfonated compounds . It is also used to prepare a copolymer with melamine, which is associated with graphene to prepare a molecularly imprinted sensor and utilized for the determination of melatonin in human biological fluids .
Biochemical Analysis
Biochemical Properties
It has been shown to react with protonated hydroxyl groups, which are present in the matrix, and form an electrochemical impedance spectrum
Molecular Mechanism
It is known that ANSA, as a multifunctional organic compound, acts through its sulfonate, amino, and naphthyl groups during electrodeposition
Preparation Methods
Synthetic Routes and Reaction Conditions: The preferred method for synthesizing 4-Amino-3-hydroxynaphthalene-1-sulfonic acid involves the reduction of the azo dye derived from aniline and 1-hydroxynaphthalene-4-sulfonic acid using sodium dithionite or hydrazine .
Industrial Production Methods: Industrial production methods typically involve similar reduction reactions, but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3-hydroxynaphthalene-1-sulfonic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can yield different amino or hydroxyl derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite and hydrazine are commonly used reducing agents.
Substitution: Reagents such as acyl chlorides and sulfonyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Amino or hydroxyl derivatives.
Substitution: Various acylated or sulfonated derivatives.
Comparison with Similar Compounds
- 1-Amino-2-hydroxy-4-naphthalenesulfonic acid
- 1-Diazo-2-naphthol-4-sulfonic acid
- 4-Amino-1-naphthalenesulfonic acid
- 8-Amino-2-naphthalenesulfonic acid
Comparison: 4-Amino-3-hydroxynaphthalene-1-sulfonic acid is unique due to its trifunctional nature, bearing amino, hydroxyl, and sulfonic acid groups. This makes it highly versatile for various chemical reactions and applications. In comparison, other similar compounds may lack one or more of these functional groups, limiting their reactivity and application scope.
Properties
IUPAC Name |
4-amino-3-hydroxynaphthalene-1-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4S/c11-10-7-4-2-1-3-6(7)9(5-8(10)12)16(13,14)15/h1-5,12H,11H2,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXCMFQDTWCCLBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2N)O)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059434 | |
Record name | 1-Naphthalenesulfonic acid, 4-amino-3-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7059434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White or grey solid; May turn pink on light exposure (especially if moist); [Merck Index] White or pink powder; [Alfa Aesar MSDS] | |
Record name | 1-Amino-2-naphthol-4-sulfonic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10038 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
116-63-2 | |
Record name | 1-Amino-2-naphthol-4-sulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116-63-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Amino-2-naphthol-4-sulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116632 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 116-63-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25061 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 116-63-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4986 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Naphthalenesulfonic acid, 4-amino-3-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Naphthalenesulfonic acid, 4-amino-3-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7059434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-3-hydroxynaphthalene-1-sulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.771 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-AMINO-2-NAPHTHOL-4-SULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W46SK3P33G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1-amino-2-naphthol-4-sulfonic acid?
A1: The molecular formula of 1-amino-2-naphthol-4-sulfonic acid is C10H9NO4S, and its molecular weight is 239.25 g/mol.
Q2: What spectroscopic techniques are used to characterize 1-amino-2-naphthol-4-sulfonic acid?
A2: Common spectroscopic techniques employed for characterizing this compound include:
- Infrared (IR) spectroscopy: IR spectroscopy helps identify functional groups present in the molecule, such as -OH, -NH2, and -SO3H. [, , ]
- Nuclear Magnetic Resonance (NMR) spectroscopy: 1H NMR and 13C NMR provide information about the hydrogen and carbon environments within the molecule, aiding in structure elucidation. [, ]
- UV-Vis spectroscopy: UV-Vis spectroscopy is useful for studying the compound's electronic transitions and its behavior as a chromophore in various applications. [, , , , ]
Q3: What are some applications of 1-amino-2-naphthol-4-sulfonic acid?
A3: 1-Amino-2-naphthol-4-sulfonic acid finds diverse applications in various fields:
- Antimicrobial Activity: Functionalized multi-walled carbon nanotubes (MWCNTs) with 1-amino-2-naphthol-4-sulfonic acid have demonstrated enhanced antimicrobial activity against both Gram-negative and Gram-positive bacteria. []
- Antistatic Material: Copolymers of 1-amino-2-naphthol-4-sulfonic acid and aniline exhibit promising antistatic properties, making them suitable for applications like antistatic packaging for electronic equipment. [, ]
- Chemical Sensor: 1-amino-2-naphthol-4-sulfonic acid serves as a key component in developing highly sensitive and selective fluorescent sensors for detecting various analytes, including cyanide ions (CN-) [], heavy metal ions like Cr(VI), Pb(II), and Cd(II) [], and iron ions (Fe3+). []
- Scale Inhibition: Polyaspartic acid grafted with 1-amino-2-naphthol-4-sulfonic acid shows excellent scale inhibition performance against calcium carbonate (CaCO3). []
- Spectrophotometric Reagent: It is used as a reagent in spectrophotometric methods for determining nitrite in water and soil samples [, ] and silica in industrial water. []
- Synthesis of Dyes: 1-Amino-2-naphthol-4-sulfonic acid serves as a precursor for synthesizing various dyes, including 3-hydroxy-4-(1-alkyl-3-methyl-5-hydroxy-4-pyrazolyl)-azo-1-naphthalenesulfonamide dyes. []
Q4: How is 1-amino-2-naphthol-4-sulfonic acid used in the preparation of antistatic materials?
A4: It can be copolymerized with aniline to create conducting polymers. These copolymers, when blended with materials like low-density polyethylene (LDPE), impart antistatic properties. The sulfonic acid group in the copolymer contributes to intrinsic protonic doping, enhancing conductivity and enabling charge dissipation. [, ]
Q5: Can you elaborate on the use of 1-amino-2-naphthol-4-sulfonic acid in sensing applications?
A5: This compound can be incorporated into various sensing platforms, such as fluorescent sensors and electrochemical sensors. For instance:
- Fluorescent Sensor for Cyanide: The supramolecular self-assembly of 1-amino-2-naphthol-4-sulfonic acid is disrupted by cyanide ions, leading to a change in fluorescence intensity, enabling cyanide detection. []
- Fluorescent Sensor for Heavy Metals: When incorporated into polypyrrole, it creates a fluorescent sensor where the fluorescence is quenched by heavy metal ions like Cr(VI), Pb(II), and Cd(II), allowing their detection. []
- Electrochemical Sensor for Amoxicillin: Modifying a glassy carbon electrode with poly(4-amino-3-hydroxynaphthalene-1-sulfonic acid) enables the sensitive detection of amoxicillin using square wave voltammetry. []
- Molecularly Imprinted Sensor for Melatonin: A sensor for melatonin detection utilizes a composite of graphene and a co-polymer of 1-amino-2-naphthol-4-sulfonic acid and melamine, demonstrating its versatility in sensor fabrication. []
Q6: Is 1-amino-2-naphthol-4-sulfonic acid stable under various conditions?
A6: The stability of 1-amino-2-naphthol-4-sulfonic acid can vary depending on the conditions:
- pH: Studies have shown that it is stable in both acidic and basic media. []
- Temperature: Elevated temperatures can potentially lead to degradation, as observed in thermal analysis studies of its metal complexes. []
Q7: How does the solubility of 1-amino-2-naphthol-4-sulfonic acid affect its applications?
A7: The presence of the sulfonic acid group contributes to its water solubility. [] This solubility is advantageous in various applications:
- Antimicrobial activity: Water solubility allows for effective interaction with bacterial cells. []
- Sensor development: Solubility in aqueous solutions is essential for its use in various sensor platforms. [, ]
- Wastewater Treatment: Solubility enables its use in removing heavy metals from industrial wastewater. [, ]
Q8: How is 1-amino-2-naphthol-4-sulfonic acid employed in separation processes?
A8: Its adsorption properties are utilized for separating compounds:
- Separation of Naphthalene Compounds: D201 strong base anion exchange resins, utilizing 1-amino-2-naphthol-4-sulfonic acid, selectively adsorb and separate it from mixtures containing 2-naphthol. []
- Removal of 1,2,4-acid from Water: Weakly basic resins, like ND900, effectively adsorb 1-amino-2-naphthol-4-sulfonic acid from aqueous solutions, demonstrating its potential in wastewater treatment. []
Q9: What factors influence the adsorption of 1-amino-2-naphthol-4-sulfonic acid onto adsorbents?
A9: Several factors can impact its adsorption behavior:
- pH: Adsorption efficiency can vary with pH due to changes in the compound's ionization and the adsorbent's surface charge. [, ]
- Temperature: Adsorption can be influenced by temperature, with some studies indicating an endothermic adsorption process. [, ]
- Presence of Competing Ions: The presence of other ions in solution can compete for adsorption sites, affecting its removal efficiency. [, ]
Q10: What are the common methods for synthesizing 1-amino-2-naphthol-4-sulfonic acid?
A10: The synthesis typically involves a multi-step process starting from β-naphthol, including:
- Nitrosation: β-naphthol is reacted with sodium nitrite in the presence of an acid to form the nitroso derivative. []
- Addition: The nitroso derivative undergoes an addition reaction with sodium bisulfite. []
- Sulfonation: The resulting product is then sulfonated to introduce the sulfonic acid group, yielding 1-amino-2-naphthol-4-sulfonic acid. []
Q11: How can 1-amino-2-naphthol-4-sulfonic acid be chemically modified for specific applications?
A11: Various modifications can be achieved:
- Polymerization: It can undergo oxidative polymerization to form conducting polymers, either as homopolymers or copolymers with other monomers like aniline. [, , ]
- Chelation: It can be used as a ligand to form metal complexes with various transition metals like Cu(II), Co(II), Ni(II), Mn(II), and Zn(II). []
- Condensation Reactions: The amino and hydroxyl groups can participate in condensation reactions to form Schiff bases and other derivatives. [, , ]
- Functionalization: It can be attached to other materials, such as carbon nanotubes, to modify their properties. []
Q12: Can you provide an example of a reaction mechanism involving 1-amino-2-naphthol-4-sulfonic acid?
A12: One example is its use in the biocatalytic synthesis of substituted 4-arylamino-1,2-naphthoquinones. CotA-laccase, an enzyme, catalyzes the oxidation of 1-amino-2-naphthol-4-sulfonic acid to form a reactive intermediate, 1,2-naphthoquinone. This intermediate then undergoes a cross-coupling reaction with an aromatic amine to yield the final product. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.